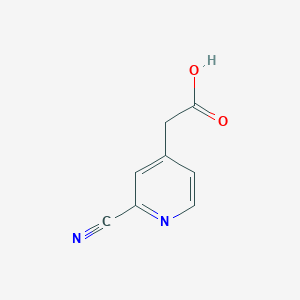

2-(2-Cyanopyridin-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanopyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-7-3-6(1-2-10-7)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHXLBCLPMDMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646547 | |

| Record name | (2-Cyanopyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502509-05-9 | |

| Record name | (2-Cyanopyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(2-Cyanopyridin-4-yl)acetic Acid: Pathways, Mechanisms, and Protocols

Executive Summary

2-(2-Cyanopyridin-4-yl)acetic acid is a valuable heterocyclic building block, serving as a key intermediate in the development of advanced pharmaceutical agents, notably kinase inhibitors for oncological applications.[1] Its unique structure, featuring a pyridine core with both a nitrile and an acetic acid moiety, allows for versatile downstream derivatization and selective interaction with biological targets. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, designed for researchers and process chemists. We will deconstruct a multi-step synthesis beginning from the readily available starting material, 4-methylpyridine (γ-picoline). Each synthetic step is presented with a detailed examination of the underlying reaction mechanisms, justification for methodological choices, step-by-step experimental protocols, and critical process considerations.

Introduction and Strategic Overview

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. The target molecule, this compound (MW: 162.15 g/mol , Formula: C₈H₆N₂O₂)[2], presents a distinct synthetic challenge: the regioselective installation of two different carbon-based functional groups onto the pyridine ring. The cyano group at the 2-position activates the ring for certain transformations while also being a key pharmacophoric element or a precursor for other functionalities. The acetic acid side chain at the 4-position provides a crucial linkage point for building more complex molecular architectures.

This guide outlines a linear, four-step synthetic sequence that strategically addresses these challenges. The chosen pathway is predicated on efficiency, scalability, and the use of well-established chemical transformations, ensuring a high degree of reproducibility.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C4-position side chain, identifying 2-(2-cyanopyridin-4-yl)acetonitrile as the immediate precursor. This nitrile is readily accessible from a 4-(halomethyl)-2-cyanopyridine intermediate via nucleophilic substitution with a cyanide salt. This, in turn, points to 2-cyano-4-methylpyridine as a key intermediate, which can be synthesized from the commodity chemical 4-methylpyridine. This analysis forms the basis of our forward synthetic strategy.

Caption: Retrosynthetic pathway for the target molecule.

The Four-Step Synthesis Pathway

This section provides a detailed, step-by-step guide to the synthesis, including mechanisms, protocols, and expert insights for each transformation.

Step 1: Synthesis of 2-Cyano-4-methylpyridine from 4-Methylpyridine

The initial step involves the regioselective introduction of a cyano group at the 2-position of 4-methylpyridine. While industrial-scale production often relies on ammoxidation, a laboratory-scale synthesis achieves higher selectivity via the activation of the pyridine ring as an N-oxide, followed by a Reissert-type reaction.[3][4]

Mechanism and Rationale: The synthesis begins with the N-oxidation of 4-methylpyridine. The resulting N-oxide is then activated by an electrophilic reagent, such as dimethylcarbamoyl chloride or trifluoroacetic anhydride, making the 2- and 6-positions highly susceptible to nucleophilic attack.[5] The introduction of trimethylsilyl cyanide (TMSCN) as the cyanide source provides a mild and efficient method for cyanation.[6] The trimethylsilyl group coordinates to the N-oxide oxygen, and the cyanide anion attacks the activated 2-position. A subsequent elimination step rearomatizes the ring and yields the desired 2-cyano-4-methylpyridine.

Caption: Workflow for the synthesis of 2-Cyano-4-methylpyridine.

Experimental Protocol: N-Oxidation and Cyanation [6]

-

N-Oxidation: Dissolve 4-methylpyridine in acetic acid. Heat the solution to 80°C. Slowly add hydrogen peroxide (30% aq.) dropwise while maintaining the temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12 hours). Cool the mixture, concentrate under reduced pressure, and add toluene to azeotropically remove residual acetic acid, yielding 4-methylpyridine N-oxide as a solid.

-

Cyanation: Suspend the crude 4-methylpyridine N-oxide in dichloromethane. Add trimethylsilyl cyanide (TMSCN). Cool the mixture to 10°C and slowly add dimethylcarbamoyl chloride or a similar activator. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Carefully pour the reaction mixture into a 10% aqueous potassium carbonate solution to quench the reagents and stir for 1 hour. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-cyano-4-methylpyridine as a crystalline solid.[7][8]

Step 2: Side-Chain Chlorination to 4-(Chloromethyl)-2-cyanopyridine

With the cyano group installed, the next stage involves functionalizing the 4-methyl group to prepare it for the introduction of the acetic acid precursor. A free-radical halogenation is the most direct method to convert the methyl group into a more reactive chloromethyl group.

Mechanism and Rationale: This transformation proceeds via a classic free-radical chain reaction. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to initiate the process. N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can serve as the chlorine source. The initiator generates a chlorine radical, which abstracts a hydrogen atom from the methyl group of 2-cyano-4-methylpyridine. This creates a resonance-stabilized pyridyl-methyl radical. This radical then reacts with the chlorine source to form the desired 4-(chloromethyl)-2-cyanopyridine and propagate the radical chain. The choice of a non-polar solvent like carbon tetrachloride or benzene is crucial to facilitate the radical mechanism and prevent ionic side reactions.

Experimental Protocol: Radical Chlorination

-

Dissolve 2-cyano-4-methylpyridine in a dry, non-polar solvent (e.g., carbon tetrachloride) in a flask equipped with a reflux condenser and a nitrogen inlet.

-

Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent bulb to facilitate radical initiation.

-

Monitor the reaction progress by GC-MS or ¹H NMR (observing the disappearance of the methyl singlet at ~2.4 ppm and the appearance of the chloromethyl singlet at ~4.6 ppm).

-

Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 4-(chloromethyl)-2-cyanopyridine, which can be used in the next step with or without further purification.

Step 3: Synthesis of 2-(2-Cyanopyridin-4-yl)acetonitrile

This step involves a nucleophilic substitution reaction to append the second nitrile group, which will ultimately become the carboxylic acid. This classic carbon-carbon bond-forming reaction extends the side chain by one carbon.

Mechanism and Rationale: The reaction is a straightforward bimolecular nucleophilic substitution (Sₙ2). The highly reactive 4-(chloromethyl) group is an excellent electrophile. Sodium or potassium cyanide provides the nucleophilic cyanide anion. The cyanide ion attacks the electrophilic methylene carbon, displacing the chloride leaving group in a single concerted step. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal as it solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion highly reactive, thus accelerating the Sₙ2 reaction.[9]

Experimental Protocol: Cyanation [9]

-

In a well-ventilated fume hood, dissolve 4-(chloromethyl)-2-cyanopyridine in anhydrous DMSO or DMF.

-

Add sodium cyanide (NaCN) (1.2 equivalents) in portions. Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) available.

-

Heat the reaction mixture to 50-60°C and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and water to precipitate the product and dissolve the inorganic salts.

-

Filter the resulting solid, wash it thoroughly with water, and dry it under vacuum. The product, 2-(2-cyanopyridin-4-yl)acetonitrile, is often obtained in high purity and can be used directly in the final step.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the side-chain nitrile to the target carboxylic acid. This must be done selectively, as the nitrile at the 2-position of the pyridine ring could also be susceptible to hydrolysis under harsh conditions.

Mechanism and Rationale: Acid-catalyzed hydrolysis is generally preferred for this transformation to achieve selectivity.[10] The reaction is initiated by the protonation of the side-chain nitrile nitrogen by a strong mineral acid, such as hydrochloric acid. This activates the nitrile carbon for nucleophilic attack by water. A series of proton transfers and tautomerization steps converts the nitrile into an amide intermediate. Under the reaction conditions, this amide is then further hydrolyzed to the carboxylic acid and ammonium chloride. The electron-withdrawing nature of the protonated pyridine ring can make the 2-cyano group less susceptible to hydrolysis than the side-chain nitrile, allowing for a degree of selectivity.

Experimental Protocol: Acid Hydrolysis [10]

-

Suspend 2-(2-cyanopyridin-4-yl)acetonitrile in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux (approximately 100-110°C) and maintain it for several hours. The reaction progress can be monitored by LC-MS, observing the disappearance of the starting material and the appearance of the product mass.

-

After completion, cool the reaction mixture in an ice bath. The product may precipitate from the acidic solution.

-

Adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution. This pH corresponds to the isoelectric point of the amino acid-like product, minimizing its solubility and maximizing precipitation.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield the final product, this compound.

Data and Process Summary

The following table summarizes the key parameters for the described synthetic pathway.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Conditions | Expected Yield |

| 1 | Oxidative Cyanation | 4-Methylpyridine | H₂O₂, Acetic Acid, TMSCN | Dichloromethane | 80°C then RT | 60-75% |

| 2 | Radical Chlorination | 2-Cyano-4-methylpyridine | NCS, AIBN | Carbon Tetrachloride | Reflux, UV light | 75-85% |

| 3 | Sₙ2 Cyanation | 4-(Chloromethyl)-2-cyanopyridine | NaCN | DMSO | 50-60°C | 85-95% |

| 4 | Nitrile Hydrolysis | 2-(2-Cyanopyridin-4-yl)acetonitrile | Conc. HCl, H₂O | Water | Reflux | 80-90% |

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, four-step process starting from 4-methylpyridine. This pathway leverages fundamental organic reactions, including N-oxidation, Reissert-type cyanation, free-radical side-chain halogenation, nucleophilic substitution, and selective nitrile hydrolysis. By understanding the mechanisms behind each step and adhering to the outlined protocols, researchers can effectively produce this critical intermediate for applications in drug discovery and development. The self-validating nature of each protocol, supported by established chemical principles, ensures a high probability of success for scientists in the field.

References

-

Guidechem. (n.d.). How to Synthesize 2-CYANO-4-METHYLPYRIDINE and Its Applications - FAQ. Retrieved from Guidechem website.[6]

-

ChemicalBook. (n.d.). 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis. Retrieved from ChemicalBook website.[5]

-

Various Authors. (2005). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Various chemical journals.[11]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website.[1]

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(6), 993–997.[3]

-

Benchchem. (n.d.). Benchmarking the Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Guide to a Promising Synthetic Pathway. Retrieved from Benchchem website.[10]

-

Aslam, M., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.[12]

-

Google Patents. (2014). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile. Retrieved from Google Patents.[13]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia.[14]

-

Organic Syntheses Procedure. (n.d.). 2-cyano-6-methylpyridine. Retrieved from Organic Syntheses website.[4]

-

CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website.[2]

-

Thermo Scientific Chemicals. (n.d.). 2-Cyano-4-methylpyridine, 98% 1 g. Retrieved from Thermo Fisher Scientific website.[7]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal website.[15]

-

ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from ResearchGate.[16]

-

Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid. Retrieved from Google Patents.[17]

-

Smolecule. (n.d.). 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl-. Retrieved from Smolecule website.[18]

-

ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Retrieved from ResearchGate.[19]

-

Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Retrieved from Google Patents.[20]

-

Cook, S. D. (2016). The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes. Plant Signaling & Behavior.[21]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry website.[22]

-

PrepChem.com. (n.d.). Step (3) Preparation of 3-Cyano-4-methylpyridine. Retrieved from PrepChem.com.[23]

-

Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved from Google Patents.[24]

-

NIH. (n.d.). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Retrieved from NIH website.[25]

-

Echemi. (n.d.). 502509-05-9 this compound. Retrieved from Echemi website.[26]

-

Royal Society of Chemistry. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry.[27]

-

PubChem - NIH. (n.d.). 2-Cyano-4-methylpyridine. Retrieved from PubChem.[28]

-

Sigma-Aldrich. (n.d.). 2-Chloro-4-pyridinecarbonitrile 97. Retrieved from Sigma-Aldrich website.[29]

-

PubChem - NIH. (n.d.). Pyridine-2-carbonitrile. Retrieved from PubChem.[30]

-

PubChem - NIH. (n.d.). 4-Cyanopyridine. Retrieved from PubChem.[31]

-

Sigma-Aldrich. (n.d.). 4-Methyl-2-pyridinecarbonitrile 97. Retrieved from Sigma-Aldrich website.[8]

-

Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines. Retrieved from Google Patents.[32]

-

PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved from PubMed.[33]

-

Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from Organic Syntheses website.[9]

-

ResearchGate. (n.d.). Water reduction and acetonitrile hydrolysis. Retrieved from ResearchGate.[34]

-

ResearchGate. (n.d.). IAA biosynthesis pathways in bacteria. Retrieved from ResearchGate.[35]

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Cyano-4-methylpyridine. Retrieved from TCI Chemicals website.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. L17148.03 [thermofisher.com]

- 8. 4-Methyl-2-pyridinecarbonitrile 97 1620-76-4 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 18. Buy 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- | 13602-91-0 [smolecule.com]

- 19. researchgate.net [researchgate.net]

- 20. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 21. The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. prepchem.com [prepchem.com]

- 24. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 25. Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. echemi.com [echemi.com]

- 27. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. 2-Cyano-4-methylpyridine | C7H6N2 | CID 88739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 2-クロロ-4-ピリジンカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 30. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 33. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(2-Cyanopyridin-4-yl)acetic Acid: Physicochemical Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-(2-Cyanopyridin-4-yl)acetic acid, a key building block in modern medicinal chemistry. We will delve into its structural features, analytical characterization, and pivotal role in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource, blending established scientific principles with actionable insights for laboratory applications.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Design

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its nitrogen atom provides a key site for hydrogen bonding and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of cyano and acetic acid functionalities, as seen in this compound, offers strategic handles for molecular elaboration and targeted interactions with biological macromolecules. Specifically, the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions, while the carboxylic acid moiety provides a reactive handle for amide bond formation, a cornerstone of many drug synthesis campaigns. This unique combination of features makes this compound a valuable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibition.[1][2][3]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug development. These properties govern its reactivity, solubility, and ultimately, its suitability for various synthetic transformations and formulation strategies.

Structural and General Properties

Below is a summary of the fundamental properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 502509-05-9 | [4][5][6] |

| Molecular Formula | C₈H₆N₂O₂ | [4][5][7] |

| Molecular Weight | 162.15 g/mol | [4][6][7] |

| Boiling Point | 397.2 °C (Predicted) | [8] |

| Melting Point | Not experimentally determined in reviewed sources. | |

| Appearance | White to off-white solid (typical) |

Molecular Structure:

Caption: Chemical structure of this compound.

Solubility Profile

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method remains the gold standard for determining equilibrium solubility.

Caption: Shake-Flask method for solubility determination.

Causality Behind Experimental Choices: The extended equilibration time is crucial to ensure that the system has reached a true thermodynamic equilibrium, providing a reliable measure of solubility. Temperature control is critical as solubility is highly temperature-dependent.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter, influencing its ionization state at different physiological pH values and its reactivity in chemical syntheses. While an experimental pKa for this specific molecule has not been reported, we can estimate it based on related structures. The pKa of acetic acid is approximately 4.76. The electron-withdrawing nature of the cyanopyridine ring is expected to increase the acidity of the carboxylic acid, thus lowering its pKa. For comparison, the pKa of similar pyridine carboxylic acids can provide a reasonable approximation.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a robust method for determining the pKa of acidic and basic compounds.

Caption: Potentiometric titration for pKa determination.

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the dissociation events. A well-defined inflection point is indicative of a reliable pKa determination.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts of the pyridine protons will be influenced by the positions of the cyano and acetic acid substituents. The methylene protons would likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon, the nitrile carbon, the carbons of the pyridine ring, and the methylene carbon. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

A sharp C≡N stretching band for the nitrile group, typically appearing in the 2220-2260 cm⁻¹ region.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as a prominent ion. Fragmentation may involve the loss of the carboxylic acid group or other characteristic cleavages.[13]

Application in Kinase Inhibitor Synthesis: A Field-Proven Insight

This compound is a valuable precursor for the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[14][15][16] The acetic acid moiety of this building block provides a convenient point for coupling with various amine-containing fragments to generate a library of potential inhibitors.

Pim-1 Kinase Inhibitors: Several studies have highlighted the use of cyanopyridine derivatives in the development of Pim-1 kinase inhibitors.[1][2][3] Pim-1 is a serine/threonine kinase that is overexpressed in several types of cancer and is involved in cell survival and proliferation. The general synthetic strategy involves the amidation of the carboxylic acid of this compound with a suitable amine, which can be part of a larger heterocyclic scaffold designed to interact with the ATP-binding site of the kinase.

Illustrative Synthetic Pathway:

Caption: Amide coupling reaction for kinase inhibitor synthesis.

Expertise and Experience: The choice of coupling reagent (e.g., HATU, EDCI) is critical for achieving high yields and minimizing side reactions. The reaction conditions, such as solvent and temperature, must be optimized for each specific substrate combination. This strategic use of a pre-functionalized building block like this compound significantly streamlines the synthesis of complex drug candidates.

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its well-defined physicochemical properties, although not all have been exhaustively reported in the public literature, can be reliably predicted and experimentally determined using standard laboratory protocols. Its strategic application in the synthesis of kinase inhibitors underscores its importance in modern medicinal chemistry. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its potential in the design and synthesis of novel therapeutics.

References

-

ResearchGate. (n.d.). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. Retrieved from [Link]

-

PubMed. (2022). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Retrieved from [Link]

-

ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Retrieved from [Link]

-

PubMed. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 502509-05-9. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

HDH-Analytics. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]

-

PubMed. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Retrieved from [Link]

-

PMC. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

Hindawi. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

-

PMC. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

-

BioKB. (n.d.). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PMC. (n.d.). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Retrieved from [Link]

- Google Patents. (n.d.). WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds.

-

ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Retrieved from [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

PMC. (n.d.). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]

-

University of Rochester. (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]

-

PubMed. (2013). design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Retrieved from [Link]

-

Pure and Applied Chemistry. (2013). Development of methods for the determination of pKa values. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, cyano-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid. Retrieved from [Link]

-

Scribd. (n.d.). Atr Ft-Ir Imaging of Acetic Acid. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Aminopyridin-4-yl)acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). Retrieved from [Link]

-

Scribd. (n.d.). Pka of Acetic Acid. Retrieved from [Link]

-

Quora. (2016). How to calculate the pKa of acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Retrieved from [Link]

Sources

- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 10. orgsyn.org [orgsyn.org]

- 11. toku-e.com [toku-e.com]

- 12. mdpi.com [mdpi.com]

- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Cyanopyridin-4-yl)acetic Acid: A Key Building Block for Kinase Inhibitors

Abstract

This technical guide provides a comprehensive overview of 2-(2-Cyanopyridin-4-yl)acetic acid (CAS Number: 502509-05-9), a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. The document elucidates the compound's chemical properties, outlines a plausible and detailed synthetic pathway, and discusses its critical role as an intermediate in the synthesis of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, pyridylacetic acid derivatives are of particular importance as versatile intermediates.[2] this compound, featuring both a nitrile and a carboxylic acid functional group, presents a unique combination of reactive handles for the construction of complex molecular architectures. Notably, this compound has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer treatment.[3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 502509-05-9 | [1][4][5][6] |

| Molecular Formula | C₈H₆N₂O₂ | [1][4][5][6] |

| Molecular Weight | 162.15 g/mol | [1][5][6] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥97% | [6] |

| Storage | 2-8°C, sealed in a dry environment | [3] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway:

Caption: Proposed synthetic route for this compound.

Step 1: Synthesis of 2-Cyano-4-methylpyridine

The initial step involves the conversion of 4-methylpyridine to 2-cyano-4-methylpyridine. This is a well-documented transformation that proceeds via an N-oxide intermediate.

Protocol:

-

N-Oxidation of 4-Methylpyridine:

-

To a solution of 4-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, add hydrogen peroxide (30% aqueous solution, 1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude 4-methylpyridine N-oxide can be used in the next step without further purification.

-

-

Cyanation of 4-Methylpyridine N-oxide:

-

Dissolve the crude 4-methylpyridine N-oxide (1.0 eq) in an anhydrous solvent like dichloromethane or acetonitrile.

-

Add trimethylsilyl cyanide (TMSCN, 1.2-1.5 eq) and a suitable activating agent such as dimethylaminopyridine (DMAP, 0.1-0.2 eq).

-

Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 2-cyano-4-methylpyridine.

-

Step 2: Oxidation of 2-Cyano-4-methylpyridine to this compound

The final step is the selective oxidation of the methyl group at the 4-position to a carboxylic acid. This can be achieved using strong oxidizing agents. Care must be taken to control the reaction conditions to avoid hydrolysis of the nitrile group.

Protocol:

-

Potassium Permanganate Oxidation:

-

Suspend 2-cyano-4-methylpyridine (1.0 eq) in a mixture of water and a co-solvent like pyridine or tert-butanol.

-

Heat the mixture to reflux (80-100°C).

-

Add a solution of potassium permanganate (KMnO₄, 2.0-3.0 eq) in water portion-wise over several hours, maintaining the reflux.

-

After the addition is complete, continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of 3-4.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable synthon. The carboxylic acid moiety is readily activated for amide bond formation, a key reaction in the synthesis of many kinase inhibitors. The cyanopyridine motif can serve as a hydrogen bond acceptor and participate in various coupling reactions.

Application in Kinase Inhibitor Synthesis:

Kinase inhibitors often feature a core heterocyclic structure linked to various substituted aromatic or aliphatic groups via an amide bond. This compound is an ideal starting material for introducing the 2-cyanopyridin-4-ylmethyl)carbonyl fragment into a target molecule.

Generalized Workflow for Amide Coupling:

Caption: Generalized amide coupling reaction using this compound.

Exemplary Protocol for Amide Bond Formation:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent such as HATU (1.1 eq), HOBt (1.1 eq), and a base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (R-NH₂, 1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a risk assessment based on its functional groups is crucial for safe handling. The compound contains an acidic moiety and a nitrile group.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Inhalation: May cause respiratory tract irritation. Avoid breathing dust.

-

Skin and Eye Contact: The acetic acid moiety suggests that the compound may be corrosive or irritating to the skin and eyes.[2][8] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Nitriles can be toxic if ingested. Seek immediate medical attention if swallowed.

-

Fire Hazards: While the compound itself is not highly flammable, it can decompose upon heating to produce toxic fumes, including oxides of nitrogen and carbon.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important building block for the synthesis of complex heterocyclic molecules, particularly in the realm of kinase inhibitor discovery. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a logical sequence of well-established reactions. The dual functionality of this compound provides medicinal chemists with a versatile tool for generating libraries of potential drug candidates. As the demand for novel kinase inhibitors continues to grow, the importance of intermediates like this compound in the drug development pipeline is set to increase.

References

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14597–14609. [Link]

-

Ling, Y., et al. (2021). Pyridine-Based Drugs Approved by the FDA: A Review. Journal of Medicinal Chemistry, 64(17), 12531–12569. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Acetic Acid. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Biological Activities of 2-(2-Cyanopyridin-4-yl)acetic Acid Derivatives

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast landscape of pyridine-based scaffolds, 2-(2-Cyanopyridin-4-yl)acetic acid presents a particularly versatile starting point for the development of novel bioactive compounds. The presence of a cyano group, a carboxylic acid handle, and the pyridine ring's inherent electronic properties allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological potential of these derivatives, with a primary focus on their anticancer and antimicrobial properties. We will dissect the synthetic strategies employed to generate molecular diversity, delve into the specific mechanisms of action, including the inhibition of key oncogenic kinases like EGFR and BRAF, and present standardized protocols for evaluating their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of next-generation therapeutics.

Introduction: The Cyanopyridine Scaffold in Medicinal Chemistry

The Significance of Pyridine-Based Heterocycles in Drug Discovery

Heterocyclic compounds are fundamental to the design of modern pharmaceuticals, with pyridine derivatives holding a place of particular prominence. The pyridine ring is a bioisostere of a phenyl ring, but its nitrogen atom introduces a dipole moment, enhances hydrogen bonding capability, and improves aqueous solubility—properties that are often critical for optimizing pharmacokinetic and pharmacodynamic profiles. Consequently, the pyridine moiety is found in a wide array of approved drugs, including the anti-tuberculosis agent Isoniazid, the anticancer drugs Sorafenib and Regorafenib, and the anti-diabetic Pioglitazone. The chemical reactivity and biological importance of cyanopyridines, in particular, make them valuable intermediates for creating diverse molecular libraries.[1][2]

Introducing the this compound Core: A Versatile Scaffold

The this compound molecule (Molecular Formula: C₈H₆N₂O₂) is a specialized building block for drug discovery.[3][4][5] Its structure is characterized by three key functional regions, each offering a distinct opportunity for chemical modification:

-

The Pyridine Ring: Serves as the core scaffold, influencing the molecule's overall geometry and electronic properties.

-

The Cyano Group (-CN): A potent electron-withdrawing group and hydrogen bond acceptor that can be crucial for binding to biological targets. It is a common feature in inhibitors of enzymes like IKK-β.[2][6]

-

The Acetic Acid Moiety (-CH₂COOH): Provides a reactive handle for derivatization, most commonly through the formation of amide bonds, allowing for the introduction of a vast array of substituents to explore structure-activity relationships (SAR).

Overview of Biological Potential: From Anticancer to Antimicrobial Agents

Derivatives of the cyanopyridine core have demonstrated significant promise across multiple therapeutic areas. The primary fields of activity include oncology and infectious diseases.[7] Extensive research has shown that specific derivatives exhibit potent antiproliferative activity against various human cancer cell lines, while others display broad-spectrum antibacterial and antifungal efficacy.[8] Furthermore, some cyanopyridine analogues have been investigated for anti-inflammatory and antitubercular properties, highlighting the scaffold's wide-ranging therapeutic potential.[1][9][10]

Synthetic Pathways to Bioactive Derivatives

Rationale for Derivatization

The primary goal of derivatizing the this compound core is to systematically modify its structure to enhance potency, selectivity, and drug-like properties. By creating a library of derivatives, typically amides, researchers can explore how different substituents interact with the target protein's binding pocket. This process is essential for identifying lead compounds with optimal efficacy and minimal off-target effects.

General Synthetic Strategy: Amide Coupling

A common and effective strategy for derivatization involves the activation of the carboxylic acid group followed by coupling with a diverse range of primary or secondary amines. This workflow allows for the modular assembly of a compound library from readily available building blocks.

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a representative method for synthesizing an amide derivative from this compound.

Objective: To synthesize N-Aryl-2-(2-cyanopyridin-4-yl)acetamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or EDCI/HOBt

-

Substituted aniline (Aryl-NH₂)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Acid Activation:

-

Dissolve 1.0 equivalent of this compound in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.2 equivalents of thionyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the conversion to the acyl chloride is complete (monitor by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

-

Amide Coupling:

-

Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve 1.1 equivalents of the desired substituted aniline and 1.5 equivalents of TEA in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography, eluting with an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexane).

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Anticancer and Antiproliferative Activities

Mechanistic Overview: Targeting Key Oncogenic Pathways

The anticancer potential of cyanopyridine derivatives stems from their ability to interact with and inhibit various biological targets crucial for tumor growth and survival.[7] A prominent strategy involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and the mutant BRAFV600E, which are key drivers in many cancers.[7][11] Another validated mechanism is the induction of programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[12]

Case Study: Dual EGFR/BRAFV600E Inhibition

The EGFR and BRAFV600E signaling pathways are critical for cell proliferation, and their dysregulation is a hallmark of many cancers. Developing hybrid molecules that can simultaneously inhibit both kinases is an effective strategy to achieve potent antiproliferative effects and potentially overcome drug resistance.[7][11]

Caption: Inhibition of EGFR and BRAF V600E signaling pathways.

Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the cytotoxic activity of representative cyanopyridine derivatives against various human cancer cell lines, as reported in the literature.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Tetralin-Pyridine Hybrids | HCT-116 (Colon) | IC₅₀ | Potent Activity | |

| Tetralin-Pyridine Hybrids | MCF-7 (Breast) | IC₅₀ | Good Activity | |

| 2-Oxo-Pyridine Derivatives | HepG-2 (Liver) | IC₅₀ | < 10 µM | [12] |

| Spiro-Pyridine Derivatives | Caco-2 (Colon) | IC₅₀ | 7.83 ± 0.50 µM | [12] |

| Coumarin-Pyridine Hybrids | HEPG2 (Liver) | IC₅₀ | 1.46 µM | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding:

-

Culture human cancer cells (e.g., HCT-116, MCF-7) in appropriate media.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.

-

Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test derivative in DMSO.

-

Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Remove the old media from the wells and add 100 µL of the media containing the test compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Antimicrobial and Antitubercular Activities

Spectrum of Activity

Derivatives based on the cyanopyridine scaffold have demonstrated a notable range of antimicrobial activities.[14] Studies have reported efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[8][9] Some derivatives have also shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][10]

Proposed Mechanisms of Action: Enzyme Inhibition

The antimicrobial effect of these compounds is often attributed to the inhibition of essential microbial enzymes. Molecular docking studies have suggested that cyanopyridine derivatives can bind to the active sites of enzymes like DNA gyrase in bacteria and sterol 14-demethylase in fungi.[14] Inhibition of these enzymes disrupts critical cellular processes—DNA replication in bacteria and ergosterol synthesis in fungi—leading to microbial death.

Caption: Conceptual model of bacterial DNA gyrase inhibition.

Data Summary: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the antimicrobial activity of representative cyanopyridine derivatives.

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| Pyridine Derivatives | G+ve & G-ve Bacteria | MIC | 100 - 500 | [14] |

| Pyridine Derivatives | Fungi | MIC | 100 - 500 | [14] |

| Cyanopyridine Analogues | M. tuberculosis H37Rv | Inhibition | Good Potency | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism (MIC).

Procedure:

-

Prepare Inoculum:

-

Grow the microbial strain (e.g., E. coli, S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).

-

Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Prepare Compound Dilutions:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to the first well, resulting in a total volume of 100 µL.

-

Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

-

Inoculation:

-

Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

Structure-Activity Relationship (SAR) Insights

Analyzing the biological data from various derivatives allows for the deduction of structure-activity relationships (SAR), which are crucial for guiding future drug design. For cyanopyridine derivatives, certain structural features have been associated with enhanced activity.

-

Anticancer Activity: The introduction of bulky, hydrophobic groups, such as tetralin or substituted phenyl rings, via an amide linkage often correlates with increased cytotoxic potency. These groups may engage in favorable hydrophobic or π-stacking interactions within the kinase ATP-binding pocket.

-

Antimicrobial Activity: The nature of the substituents on the pyridine ring and the groups attached to the acetic acid moiety can significantly influence the spectrum of activity. For instance, specific substitutions might enhance penetration through the bacterial cell wall or improve binding affinity to a particular microbial enzyme.

Caption: Conceptual structure-activity relationship summary.

Future Directions and Conclusion

Unexplored Potential

While significant research has focused on the anticancer and antimicrobial activities of cyanopyridine derivatives, their potential in other therapeutic areas remains relatively underexplored. Initial reports suggest possible anti-inflammatory activity, which warrants further investigation.[8][9] Probing these derivatives against a wider panel of biological targets, including G-protein coupled receptors and other enzyme classes, could uncover novel therapeutic applications.

Challenges and Optimization

The primary challenges in developing these derivatives into clinical candidates include optimizing their selectivity and minimizing off-target toxicity. While a compound may show high potency against a cancer cell line, it is crucial to demonstrate that it has minimal effect on healthy cells. Further medicinal chemistry efforts will be required to fine-tune the lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties and overall safety profiles.

Concluding Remarks

The this compound scaffold is a rich platform for the discovery of novel therapeutic agents. The chemical tractability of the core structure, combined with the potent and diverse biological activities of its derivatives, establishes it as a high-value starting point for drug development programs. The insights gained from studies on their anticancer and antimicrobial mechanisms provide a strong foundation for the rational design of next-generation compounds with enhanced efficacy and selectivity. Continued exploration of this chemical space is highly likely to yield promising lead candidates for treating a range of human diseases.

References

-

Design, Synthesis, Antimicrobial Activity and Molecular Docking of Novel Pyridine, Thiophene, and Thiadiazole Scaffolds Utilizing 2-Cyano-N-(4-(1-(2-(2-cyanoacetyl)hydrazineylidene)ethyl)phenyl)acetamide. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Hamza, E. K., et al. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. ARKIVOC, 2019(6), 459-480. Retrieved January 7, 2026, from [Link]

-

Al-Abdullah, E. S., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Current Organic Synthesis, 17(6), 485-496. Retrieved January 7, 2026, from [Link]

-

Rana, A., et al. (2012). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7208-7212. Retrieved January 7, 2026, from [Link]

-

Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-3636. Retrieved January 7, 2026, from [Link]

-

Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Retrieved January 7, 2026, from [Link]

-

Abdelgawad, M. A., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Pharmaceuticals, 16(11), 1522. Retrieved January 7, 2026, from [Link]

-

Chowdhary, R., et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis, 205, 107693. Retrieved January 7, 2026, from [Link]

-

Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. (2009). ResearchGate. Retrieved January 7, 2026, from [Link]

- CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. (n.d.). Google Patents.

-

Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines. (2016). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Gomaa, A. M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 89. Retrieved January 7, 2026, from [Link]

-

Design, synthesis, apoptotic antiproliferative, and antioxidant activities of a new series of 2-mercaptobenzimidazole/3-cyanopyridin-2-one hybrids as dual EGFR/BRAFV600E inhibitors. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Al-Warhi, T., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 12(51), 33261-33276. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). Aladdin. Retrieved January 7, 2026, from [Link]

-

Yassin, F. A. (2009). SYNTHESIS, REACTIONS AND BIOLOGICAL ACTIVITY OF 2-SUBSTITUTED 3-CYANO-4,6-DIMETHYLPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 45(1), 68-77. Retrieved January 7, 2026, from [Link]

-

El-Gazzar, M. G., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. Retrieved January 7, 2026, from [Link]

Sources

- 1. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Cyanopyridin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Cyanopyridin-4-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors for cancer therapy.[1][2] Its therapeutic efficacy is intrinsically linked to its three-dimensional structure and conformational dynamics, which govern its interaction with biological targets. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. While a definitive crystal structure is not publicly available, this paper synthesizes information from crystallographic data of related cyanopyridine and acetic acid structures, alongside computational modeling principles, to present a robust theoretical framework. We will delve into the anticipated geometric parameters, explore the key rotational barriers influencing conformation, and outline the experimental and computational methodologies that are pivotal for its empirical characterization.

Introduction: The Significance of Molecular Conformation in Drug Design

The biological activity of a small molecule is not solely determined by its chemical formula but is critically dependent on its three-dimensional arrangement in space—its conformation. For drug development professionals, a profound understanding of a molecule's preferred conformation and its dynamic behavior is paramount for designing ligands with high affinity and selectivity for their target proteins.[3] The pyridine ring and its derivatives are prevalent scaffolds in pharmaceuticals due to their diverse pharmacological activities.[4][5] this compound, with its distinct arrangement of a cyanopyridine core and an acetic acid side chain, presents a unique conformational profile that dictates its binding capabilities. This guide aims to elucidate this profile, providing a foundational understanding for researchers working with this and structurally related compounds.

Molecular Structure: A Hybrid of Aromatic Rigidity and Aliphatic Flexibility

The molecular structure of this compound (C8H6N2O2) is characterized by a planar cyanopyridine ring attached to a flexible acetic acid moiety.[6][][8][9] The overall shape and electronic distribution are a direct consequence of the interplay between these two components.

The Cyanopyridine Core

The 2-cyanopyridin-4-yl group forms the rigid backbone of the molecule. Based on X-ray diffraction studies of 2-cyanopyridine, the pyridine ring is expected to be planar.[10] The cyano group, being a strong electron-withdrawing group, will influence the electronic properties of the pyridine ring. The bond lengths and angles within the ring are anticipated to be consistent with those of substituted pyridines.

The Acetic Acid Side Chain

The acetic acid group introduces conformational flexibility. The key determinants of the overall molecular conformation will be the torsion angles around the single bonds connecting the side chain to the pyridine ring and within the acetic acid moiety itself.

A logical workflow for analyzing the structure is as follows:

Caption: Workflow for structural analysis of the title compound.

Conformational Analysis: The Rotational Landscape

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds:

-

τ1: The torsion angle defined by the atoms C(3)-C(4)-C(7)-C(8) (C-C bond between the ring and the methylene group).

-

τ2: The torsion angle defined by the atoms C(4)-C(7)-C(8)-O(2) (C-C bond of the acetic acid).

The interplay of steric hindrance and electronic interactions will dictate the energetically favorable conformations.

Rotation around the Pyridine-Methylene Bond (τ1)

Rotation around this bond will determine the orientation of the acetic acid group relative to the plane of the pyridine ring. Steric clashes between the methylene hydrogens and the hydrogen at position 3 of the pyridine ring will likely lead to preferred conformations where the acetic acid side chain is oriented away from the ring.

Conformation of the Carboxylic Acid Group (τ2)

Carboxylic acids themselves have a preferred planar conformation, with two main conformers: syn and anti.[11] The syn conformation, where the acidic proton is eclipsed by the carbonyl oxygen, is generally more stable.[11] This preference is due to a combination of intramolecular hydrogen bonding and favorable dipole-dipole interactions. It is highly probable that the carboxylic acid group in this compound will predominantly adopt a syn-periplanar conformation.

The potential energy surface of the molecule will likely show distinct minima corresponding to these stable conformations. The global minimum energy conformation will be a combination of the most favorable τ1 and τ2 angles.

Physicochemical Properties and Spectroscopic Signatures

The structural features of this compound give rise to specific physicochemical properties and spectroscopic fingerprints.

| Property | Predicted Value/Characteristic | Significance |

| Molecular Weight | 162.15 g/mol [8] | Fundamental for stoichiometric calculations. |

| Molecular Formula | C8H6N2O2[6][] | Defines the elemental composition. |

| Boiling Point | ~397.2°C (Predicted)[1] | Indicates low volatility. |

| pKa | The acidity will be influenced by both the carboxylic acid and the pyridine nitrogen. The pyridine nitrogen will be weakly basic, while the carboxylic acid will be acidic. Computational methods can provide good estimates for pKa values.[12] | Determines the ionization state at physiological pH, which is crucial for solubility and target interaction. |

| IR Spectroscopy | Characteristic peaks for C≡N stretch (around 2230 cm⁻¹), C=O stretch (around 1700-1730 cm⁻¹), and O-H stretch (broad, around 2500-3300 cm⁻¹). | Confirms the presence of key functional groups. |

| ¹H NMR Spectroscopy | Distinct aromatic protons on the pyridine ring, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing cyano group. | Provides information on the electronic environment of the protons and can be used to infer conformational preferences in solution. |

| ¹³C NMR Spectroscopy | Resonances for the pyridine ring carbons, the cyano carbon, the methylene carbon, and the carboxyl carbon. | Complements ¹H NMR in structural elucidation. |

Experimental and Computational Methodologies for Structural Elucidation

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the molecular structure and conformation.

Experimental Protocols

Protocol: Single-Crystal X-ray Diffraction

This technique provides the most definitive information about the solid-state structure.

-

Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, water). Slow evaporation, cooling, or vapor diffusion is employed to grow single crystals of sufficient size and quality.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.[10]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides insights into the solution-state conformation.

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations are analyzed to determine connectivity and through-space proximities of atoms, which helps in deducing the preferred solution-state conformation.

Computational Modeling

Computational chemistry offers a powerful tool to explore the conformational landscape and predict molecular properties.[5][13]

Caption: A typical workflow for computational analysis.

Methodology: Density Functional Theory (DFT) Calculations

-

Structure Building: An initial 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[12]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

-

Property Calculations: Spectroscopic properties (IR, NMR), pKa, and other molecular descriptors can be calculated from the optimized structures.

Conclusion and Future Directions

This guide has provided a detailed theoretical examination of the molecular structure and conformation of this compound. Based on the analysis of its constituent parts and established chemical principles, the molecule is predicted to have a planar cyanopyridine core and a flexible acetic acid side chain with a preference for a syn-periplanar conformation. The overall three-dimensional structure is dictated by the rotational barriers around the single bonds connecting the two moieties.

For drug development professionals, this understanding is a critical starting point for rational drug design. Future experimental work, particularly single-crystal X-ray diffraction and detailed solution-state NMR studies, is essential to validate and refine the theoretical models presented here. Such empirical data will provide a more precise picture of the conformational landscape of this important medicinal chemistry scaffold, ultimately enabling the design of more potent and selective therapeutics.

References

-

Kubiak, M., et al. (2008). Crystal structures of 2- and 3-cyanopyridine. ResearchGate. Available at: [Link]

-